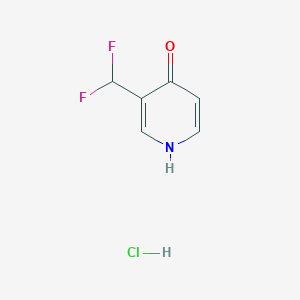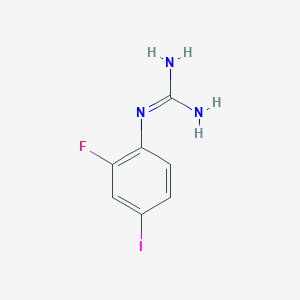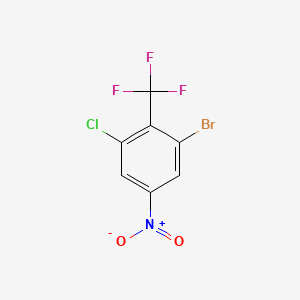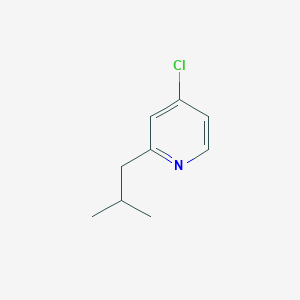
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a unique combination of bromine, fluorine, and trifluoroacetimidoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-6-fluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes for biological research.
作用机制
The mechanism of action of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Bromo-6-fluoroaniline: A precursor in the synthesis of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride.
2-Bromo-4,6-difluorophenyl isocyanate: Another compound with similar halogenation patterns.
Trifluoroacetyl Chloride: A reagent used in the synthesis of various trifluoroacetimidoyl derivatives.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and trifluoroacetimidoyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.
属性
分子式 |
C8H3BrClF4N |
|---|---|
分子量 |
304.46 g/mol |
IUPAC 名称 |
N-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-4-2-1-3-5(11)6(4)15-7(10)8(12,13)14/h1-3H |
InChI 键 |
FIGVZDSIXLEAJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)N=C(C(F)(F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)



![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)






